dicyclopentyl benzene-1,3-dicarboxylate

Descripción

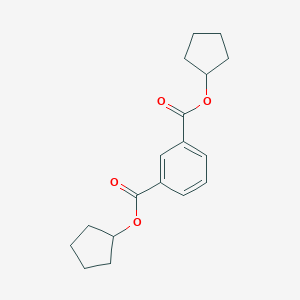

Dicyclopentyl benzene-1,3-dicarboxylate is an ester derivative of benzene-1,3-dicarboxylic acid, where both carboxyl groups are esterified with cyclopentyl alcohol. This structure confers unique physicochemical properties, such as increased hydrophobicity and steric bulk compared to smaller esters (e.g., methyl or ethyl).

Benzene-1,3-dicarboxylate derivatives are widely used in coordination chemistry (e.g., as ligands in metal-organic polyhedra, MOPs) and as intermediates in organic synthesis or polymer production . The cyclopentyl ester groups likely enhance thermal stability and reduce crystallinity, making the compound suitable for applications in specialty polymers or plasticizers.

Propiedades

Número CAS |

18699-41-7 |

|---|---|

Fórmula molecular |

C18H22O4 |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

dicyclopentyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |

Clave InChI |

RWOGJKIDZVOJFG-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |

SMILES canónico |

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |

Otros números CAS |

18699-41-7 |

Sinónimos |

Isophthalic acid dicyclopentyl ester |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .

Análisis De Reacciones Químicas

Types of Reactions

dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and dicyclopentanol in the presence of an acid or base catalyst.

Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

Oxidation and Reduction: While esters are generally stable, they can undergo oxidation under specific conditions to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Hydrolysis: Isophthalic acid and dicyclopentanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Carboxylic acids.

Aplicaciones Científicas De Investigación

dicyclopentyl benzene-1,3-dicarboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .

Comparación Con Compuestos Similares

Data Table: Key Properties of Selected Compounds

Research Findings and Challenges

- Synthesis: Dicyclopentyl esters are likely synthesized via esterification of benzene-1,3-dicarbonyl chloride with cyclopentanol, analogous to methods for dibenzyl derivatives (e.g., ).

- Reactivity : Bulky cyclopentyl groups may slow hydrolysis kinetics compared to methyl esters, enhancing stability in acidic environments.

- Knowledge Gaps: Direct experimental data (e.g., thermal stability, crystallinity) are lacking, necessitating further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.